2H-Pyrido[2,3-e][1,3]thiazine

Catalog No.
S1774049
CAS No.
119504-49-3
M.F
C7H6N2S
M. Wt
150.199
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyrido[2,3-e][1,3]thiazine

CAS Number

119504-49-3

Product Name

2H-Pyrido[2,3-e][1,3]thiazine

IUPAC Name

2H-pyrido[2,3-e][1,3]thiazine

Molecular Formula

C7H6N2S

Molecular Weight

150.199

InChI

InChI=1S/C7H6N2S/c1-2-7-6(9-3-1)4-8-5-10-7/h1-4H,5H2

InChI Key

FIGLPIFIEVRDRU-UHFFFAOYSA-N

SMILES

C1N=CC2=C(S1)C=CC=N2

Synonyms

2H-Pyrido[2,3-e]-1,3-thiazine(9CI)

2H-Pyrido[2,3-e][1,3]thiazine (CAS 119504-49-3) is a specialized bicyclic heterocyclic building block characterized by a fused pyridine and 1,3-thiazine ring system. In industrial and medicinal chemistry workflows, this scaffold is primarily procured to introduce conformationally restricted S,N-pharmacophores into lead compounds. Its baseline properties include a low molecular weight (150.20 g/mol), a defined trajectory for hydrogen-bond acceptors, and a rigidified core that resists metabolic degradation better than acyclic thioethers. For procurement teams, sourcing this pre-cyclized intermediate bypasses hazardous multi-step sulfur chemistry, offering a high-purity starting point for library enumeration, kinase inhibitor development, and advanced materials synthesis [1].

Research Fit

Regioisomer-specific [2,3-e] fused pyridothiazine scaffold
Distinct heteroatom arrangement for divergent SAR
Fragment-like minimal core for early-stage discovery

Substituting 2H-Pyrido[2,3-e][1,3]thiazine with non-pyridine analogs (like benzothiazines) or attempting in-house cyclization from 2-aminopyridine introduces severe process and performance liabilities. Benzothiazines lack the electron-withdrawing nitrogen of the pyridine ring, making their sulfur atom highly susceptible to unwanted oxidation (sulfoxide or sulfone formation) during late-stage cross-coupling. Conversely, relying on in-house cyclization from acyclic precursors requires handling toxic reagents (e.g., thiophosgene equivalents) and often results in complex mixtures of regioisomers that demand extensive chromatographic purification. Procuring the exact [2,3-e][1,3] fusion guarantees the correct spatial orientation of the heteroatoms, which is strictly non-interchangeable when targeting specific kinase hinge-binding motifs or designing rigid organic electronic materials [1].

Substitution Risk

Positional Isomer Mismatch

The [2,3-e] fusion places the nitrogen distal to sulfur, creating a pharmacophore geometry that [3,2-e] isomers cannot replicate; generic substitution may disrupt target interaction.

Hydrogen-Bonding and Chelation Shift

Nitrogen positioning directly alters H-bond acceptor/donor patterns and metal-chelation potential, which may shift binding profiles compared to other pyridothiazine regioisomers.

Class-Specific Activity Context

Published SAR for [3,2-e] derivatives (e.g., anti-Trypanosoma brucei) does not transfer; the [2,3-e] scaffold requires independent profiling for each biological target.

Electrochemical Stability and Resistance to S-Oxidation

The incorporation of the electron-deficient pyridine ring fundamentally alters the electron density of the fused thiazine system. Electrochemical profiling demonstrates that 2H-Pyrido[2,3-e][1,3]thiazine exhibits an oxidation potential exceeding +1.2 V (vs. Ag/AgCl), significantly higher than the +0.8 V observed for the carbon-analog 2H-1,4-benzothiazine. This electronic deactivation shields the sulfur atom from premature oxidation during ambient storage and permits the use of aggressive oxidants or transition-metal catalysts in downstream functionalization without the need for transient sulfur protection [1].

Evidence DimensionOxidation Potential (E_ox)
Target Compound Data> +1.2 V vs Ag/AgCl
Comparator Or Baseline2H-1,4-Benzothiazine (~ +0.8 V vs Ag/AgCl)
Quantified Difference>400 mV increase in oxidative stability
ConditionsCyclic voltammetry in MeCN with 0.1 M TBAPF6

Higher oxidative stability eliminates the need for protective group chemistry on the sulfur atom during complex multi-step synthesis, reducing overall procurement and processing costs.

Regioisomer Topology
Class-level inference
[2,3-e] N distal to S; underexplored scaffold
[3,2-e] N proximal to S; documented anti-Trypanosoma activity
Enables distinct scaffold-hopping exploration
Differential activity expected based on comparator series SAR

Synthetic Yield and Precursor Efficiency

Procuring the pre-cyclized 2H-Pyrido[2,3-e][1,3]thiazine scaffold drastically improves throughput for derivative synthesis. When functionalizing the ring system (e.g., via Buchwald-Hartwig amination or alkylation), starting from the pre-fused core yields target molecules with >85% efficiency. In contrast, attempting a de novo synthesis from 2-aminopyridine and sulfurizing reagents typically caps overall yields at 30-45% over three steps, largely due to competitive side reactions and challenging chromatographic separations of regioisomers [1].

Evidence DimensionOverall yield to functionalized derivatives
Target Compound Data>85% (1-step functionalization from pre-fused core)
Comparator Or Baseline30-45% (3-step de novo synthesis from 2-aminopyridine)
Quantified Difference~40-55% absolute yield improvement
ConditionsStandard N-alkylation/arylation conditions vs. multi-step cyclization

Purchasing the pre-formed bicyclic core directly translates to higher material throughput and eliminates hazardous sulfurization steps from the manufacturing floor.

Physicochemical Properties
Supporting evidence
Density 1.34 g/cm³ BP 302.7 °C MW 150.2 logP ~0.8 (dioxo analog)
Supports fragment-based design decisions
Predicted values; minor modifications shift drug-likeness

Aqueous Solubility for Biological Assays

The specific [2,3-e][1,3] fusion geometry imparts favorable physicochemical properties compared to alternative isomers. At physiological pH (7.4), 2H-Pyrido[2,3-e][1,3]thiazine derivatives demonstrate enhanced aqueous solubility (frequently >5 mg/mL) due to the optimal positioning of the basic pyridine nitrogen, which facilitates favorable solvation. The isomeric Pyrido[3,2-b][1,4]thiazine often suffers from poor solubility (<1 mg/mL) due to internal hydrogen bonding and different crystal lattice energies, complicating assay formulation [1].

Evidence DimensionAqueous Solubility (LogS equivalent at pH 7.4)
Target Compound Data>5 mg/mL
Comparator Or BaselinePyrido[3,2-b][1,4]thiazine (<1 mg/mL)
Quantified Difference>5-fold increase in aqueous solubility
ConditionsPhosphate-buffered saline (PBS), pH 7.4 at 25°C

Enhanced aqueous solubility reduces the risk of false negatives in high-throughput biological screening caused by compound precipitation.

Neuroprotection Class
Class-level inference
Pyridothiazine derivatives claimed as inhibitors of kainate neurotoxicity (U.S. 6,133,258); core scaffold included in patent scope.
Relevance to excitotoxicity research models
Specific quantitative data for this compound not publicly available

High-Throughput Kinase Inhibitor Library Synthesis

Because of its high synthetic yield and lack of requirement for sulfur protection during cross-coupling, 2H-Pyrido[2,3-e][1,3]thiazine is an ideal rigid hinge-binding scaffold for automated library enumeration targeting novel kinase inhibitors [1].

Development of Conformationally Restricted CNS Therapeutics

The enhanced aqueous solubility and low molecular weight of the [2,3-e][1,3] fusion make it highly suitable for central nervous system (CNS) drug discovery, where maintaining favorable physicochemical properties (high solubility, optimal logP) is critical for blood-brain barrier penetration [2].

Synthesis of Oxidation-Resistant Organic Electronic Materials

Leveraging its high oxidation potential (> +1.2 V), this scaffold serves as a robust electron-deficient building block in the design of organic light-emitting diodes (OLEDs) and charge-transport materials that require long-term stability against ambient oxygen [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Minimal fragment-like core with unique [2,3-e] topology
Complementarity to [3,2-e] isomer series in fragment cocktail screens
Kainate Receptor Antagonist Research
Distinct regioisomer for SAR differentiation
Binding affinity, selectivity, and metabolic stability profiling against existing lead chemotypes
Cationic Dye Synthesis
Quaternizable thiazine core for dye formation
Absorption spectrum and keratin fiber substantivity evaluation

XLogP3

0.9

Wikipedia

2H-Pyrido[2,3-e][1,3]thiazine

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